An In-depth Technical Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Synthesis, Characterization, and Potential Therapeutic Applications
An In-depth Technical Guide to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine: Synthesis, Characterization, and Potential Therapeutic Applications
This guide provides a comprehensive technical overview of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing data from analogous structures and established chemical principles, this document outlines the core basic properties, a plausible synthetic route, proposed analytical methodologies, and explores potential therapeutic avenues for this molecule.
Introduction and Rationale
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a primary amine featuring a substituted cyclopentyl ring attached to a fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in several well-characterized and therapeutically relevant compounds.
Notably, the 1-(4-fluorophenyl) moiety is a key component of the selective serotonin reuptake inhibitor (SSRI) Citalopram, used in the treatment of depression and anxiety.[1][2] This suggests that C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine could exhibit activity within the central nervous system. Furthermore, structurally related C-(1-aryl-cyclohexyl)-methylamines have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for anti-diabetic therapies.[3] These precedents provide a strong rationale for the synthesis and investigation of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine as a novel therapeutic candidate.
This guide will therefore proceed with a detailed exploration of its fundamental properties, a proposed synthetic pathway, methods for its analytical characterization, and a discussion of its potential pharmacological applications based on these structural analogies.
Physicochemical and Basic Properties
| Property | Value/Information | Source |
| Chemical Name | [1-(4-fluorophenyl)cyclopentyl]methanamine | [4] |
| CAS Number | 75180-50-6 | [4] |
| Molecular Formula | C12H16FN | [4] |
| Molecular Weight | 193.26 g/mol | [4] |
| Physical State | Predicted to be a solid or oil at room temperature. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low but may increase at acidic pH due to the basicity of the amine group. | Inferred |
| pKa | The primary amine group is expected to have a pKa in the range of 9-10, typical for primary alkylamines. | Inferred |
A Safety Data Sheet (SDS) for this compound indicates a lack of specific hazard and toxicological data.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Proposed Synthesis Pathway
A plausible and efficient synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine can be envisioned in two primary steps, starting from commercially available cyclopentanone. This pathway involves the formation of a key nitrile intermediate followed by its reduction to the target primary amine.
Workflow for the Synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Caption: Proposed two-step synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine.
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile
This step can be achieved through a Grignard reaction followed by nucleophilic substitution. A similar approach has been described for the synthesis of related cyclopentane derivatives.[5]
Protocol:
-
Grignard Reaction:
-
To a solution of 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings) in dry diethyl ether or tetrahydrofuran (THF), add cyclopentanone dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)cyclopentanol.
-
-
Nitrile Formation:
-
Dissolve the crude 1-(4-fluorophenyl)cyclopentanol in a suitable solvent such as glacial acetic acid.
-
Add a solution of sodium cyanide (NaCN) in water dropwise at a controlled temperature. Caution: NaCN is highly toxic, and the reaction should be performed in a well-ventilated fume hood with appropriate safety measures.
-
Stir the reaction mixture at room temperature or with gentle heating until the conversion to the nitrile is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-fluorophenyl)cyclopentanecarbonitrile.
-
Step 2: Reduction of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[6][7] Catalytic hydrogenation is another viable method.[8]
Protocol (using LiAlH₄):
-
Reduction:
-
To a suspension of LiAlH₄ in dry diethyl ether or THF under an inert atmosphere, add a solution of 1-(4-fluorophenyl)cyclopentanecarbonitrile in the same solvent dropwise at 0 °C. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux until the nitrile is completely consumed (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
Analytical Characterization
The synthesized C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, the methylene protons of the cyclopentyl ring, and the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine and nitrogen atoms.[9][10] Aromatic carbons will appear in the downfield region (around 115-165 ppm), while the aliphatic carbons of the cyclopentyl and aminomethyl groups will be found in the upfield region.[11]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal for the single fluorine atom on the phenyl ring. The chemical shift and coupling constants can provide further structural confirmation.[12][13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.[14] The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for similar compounds often involve the loss of the aminomethyl group or cleavage of the cyclopentyl ring.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final compound and to analyze reaction intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase can be used for purity determination and for preparative purification if needed. Detection can be achieved using a UV detector, as the fluorophenyl group will absorb in the UV region.
Potential Therapeutic Applications and Mechanism of Action
Based on the structural similarities to known bioactive molecules, C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine warrants investigation for several potential therapeutic applications.
Central Nervous System (CNS) Activity
The presence of the 1-(4-fluorophenyl) moiety, a key pharmacophore in the SSRI citalopram, suggests that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).[1][2] Inhibition of these transporters can modulate neurotransmitter levels in the synapse and is a common mechanism of action for antidepressants, anxiolytics, and other CNS-active drugs.[15]
Proposed Mechanism of Action:
Caption: Potential mechanism of CNS activity via monoamine transporter inhibition.
Experimental Validation:
-
Receptor Binding Assays: In vitro binding assays using cell lines expressing human SERT, DAT, and NET should be conducted to determine the binding affinity (Ki) of the compound for these transporters.
-
Neurotransmitter Uptake Assays: Functional assays measuring the inhibition of serotonin, dopamine, and norepinephrine uptake in synaptosomes or transfected cells will confirm the inhibitory activity of the compound.
-
In Vivo Behavioral Models: If significant in vitro activity is observed, the compound should be evaluated in animal models of depression and anxiety (e.g., forced swim test, elevated plus maze) to assess its potential therapeutic efficacy.
Anti-Diabetic Activity
The structural similarity to C-(1-aryl-cyclohexyl)-methylamines, which have been shown to inhibit DPP-IV, suggests a potential role for C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine as an anti-diabetic agent.[3] DPP-IV is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis.[16] Inhibition of DPP-IV leads to increased levels of active GLP-1, resulting in enhanced insulin secretion and reduced glucagon release.
Proposed Mechanism of Action:
Caption: Potential anti-diabetic mechanism via DPP-IV inhibition.
Experimental Validation:
-
DPP-IV Inhibition Assay: An in vitro enzymatic assay should be performed to determine the IC₅₀ value of the compound against DPP-IV.
-
Selectivity Profiling: The compound should be tested against other related proteases to assess its selectivity.
-
Oral Glucose Tolerance Test (OGTT): In vivo studies in animal models of diabetes (e.g., db/db mice or Zucker diabetic fatty rats) should be conducted to evaluate the effect of the compound on glucose tolerance after an oral glucose challenge.
Conclusion
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine represents a novel chemical entity with significant potential for therapeutic applications, particularly in the areas of CNS disorders and metabolic diseases. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary pharmacological evaluation. The proposed synthetic route is based on established and reliable chemical transformations, and the analytical methods described will ensure the structural integrity and purity of the synthesized compound. The exploration of its potential mechanisms of action, guided by the principle of structural analogy, provides a solid foundation for future research and drug development efforts. Further investigation into the biological activities of this compound is highly warranted and could lead to the discovery of a new therapeutic agent.
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